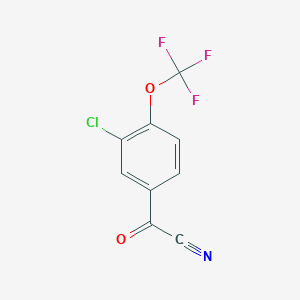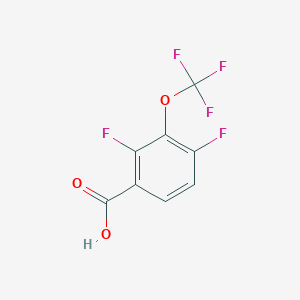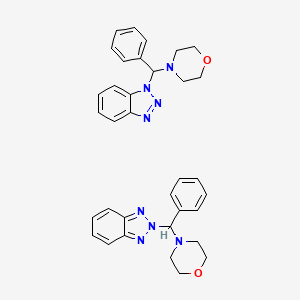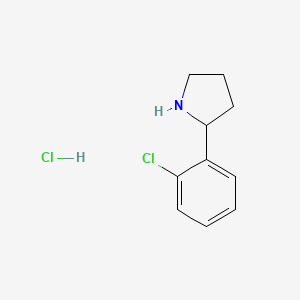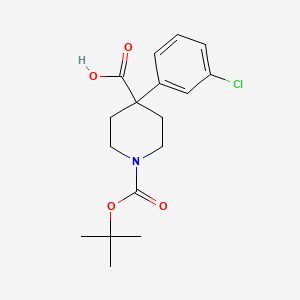
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Piperidones, such as 1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a common structural element in many alkaloids and pharmaceuticals . The tert-butoxycarbonyl group is a common protecting group in organic synthesis, and the 3-chlorophenyl group is a common substituent in medicinal chemistry .Applications De Recherche Scientifique
Asymmetric Synthesis
Researchers have developed methods for the asymmetric synthesis of piperidine derivatives, which are valuable intermediates in the production of pharmaceuticals and bioactive compounds. For instance, the asymmetric syntheses of (2S,3S)-3-(tert-butoxycarbonyl)-2-piperidinecarboxylic acid and its analogues from L-aspartic acid beta-tert-butyl ester highlight the utility of this compound in creating stereochemically complex structures (Xue et al., 2002).
Peptide Chemistry
In peptide chemistry, the compound has been used to create dipeptides with specific conformational properties. For example, the synthesis of a pipecolic acid (Pip)-containing dipeptide demonstrates its role in designing peptides with desired spatial arrangements, which can influence biological activity (Didierjean et al., 2002).
Materials Science
The compound also finds applications in materials science, particularly in the synthesis of polyamides with specific properties. A study on the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrates its utility in creating polymers with high thermal stability and solubility in various solvents (Hsiao et al., 2000).
Radiolabeling Studies
Moreover, the compound has been explored in basic studies for mixed ligand tricarbonyl complexes, showcasing its potential in radiolabeling techniques for bioactive molecules. This application is crucial for diagnostic and therapeutic purposes in nuclear medicine (Mundwiler et al., 2004).
Organic Synthesis
In organic synthesis, methods have been developed for the preparation of orthogonally protected amino acids, which are important intermediates in the synthesis of complex molecules. The synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoic acids from beta-amino acids showcases the flexibility of this compound in synthesizing structurally diverse and functionally rich molecules (Czajgucki et al., 2003).
Orientations Futures
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, and biological activities. Given the wide range of bioactivities demonstrated by piperidone derivatives , there may be potential for the development of new pharmaceuticals based on this structure.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19,14(20)21)12-5-4-6-13(18)11-12/h4-6,11H,7-10H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHKDJGMAAWEPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662903 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
CAS RN |
1001124-90-8 | |
| Record name | 1-(tert-Butoxycarbonyl)-4-(3-chlorophenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)



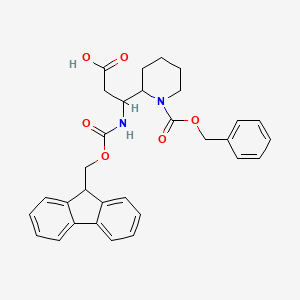
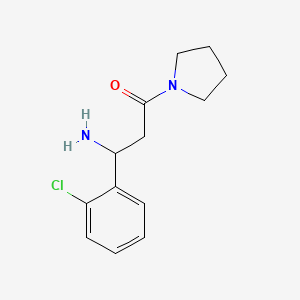
![1-[2-Amino-1-(4-benzyloxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500101.png)
